Ald-CH2-PEG5-Boc

PROTAC Linker length Structure-Activity Relationship

Polydisperse PEG linkers introduce batch-to-batch variability that undermines PROTAC reproducibility and SAR studies. Ald-CH2-PEG5-Boc eliminates this risk as a rigorously monodisperse, heterobifunctional linker with exactly five ethylene glycol repeat units. - Enables chemoselective oxime/hydrazone ligation via the terminal aldehyde; Boc deprotection reveals a carboxylic acid for the second conjugation step. - Defined PEG5 spacer length allows direct empirical comparison with shorter (PEG4) or longer (PEG10) analogs to map optimal ternary complex geometry. - Supplied as a solid with batch-certified purity for consistent PROTAC synthesis and characterization.

Molecular Formula C17H32O8
Molecular Weight 364.4 g/mol
Cat. No. B605286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG5-Boc
SynonymsAld-CH2-PEG5-t-butyl ester
Molecular FormulaC17H32O8
Molecular Weight364.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3
InChIKeyVFKNETSNXAZWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-CH2-PEG5-Boc: PROTAC Linker


Ald-CH2-PEG5-Boc is a monodisperse heterobifunctional polyethylene glycol (PEG) linker with a terminal aldehyde group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other . It belongs to the class of PEG/alkyl/ether-based linkers and is primarily employed as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This compound enables the connection of a target protein ligand and an E3 ubiquitin ligase ligand, which is a prerequisite for the formation of functional PROTAC molecules . It is typically provided as a solid with a purity specification of ≥95% or ≥98% .

Monodisperse PEG5 heterobifunctional linker for PROTAC synthesis
Aldehyde–Boc orthogonal reactive handles
Defined chain length supports ternary complex geometry control
High-purity specification for reproducible conjugation workflows

Substituting Ald-CH2-PEG5-Boc: Consequences


Indiscriminate substitution of Ald-CH2-PEG5-Boc with other PEG-based linkers is inadvisable due to the compound's precise structural definition. Unlike polydisperse PEG linkers that consist of a mixture of chain lengths, Ald-CH2-PEG5-Boc is monodisperse, containing exactly five ethylene glycol repeat units . This homogeneity is critical for the reproducible synthesis and characterization of PROTACs, where linker length is a well-established determinant of ternary complex formation and subsequent degradation efficiency. Changes to the PEG chain length (e.g., Ald-CH2-PEG4-Boc) or the reactive end groups (e.g., Ald-CH2-PEG5-azide) will yield PROTACs with different physicochemical properties and, consequently, altered biological activity . Such alterations necessitate a complete re-optimization of the PROTAC design, underscoring the need for the specific, defined-length linker.

PEG Chain Length
Shorter or longer PEG linkers may shift ternary complex geometry, altering degradation efficiency and requiring re-optimization.
Reactive End Group
Replacing aldehyde with azide changes conjugation chemistry; the orthogonal ligation strategy may not transfer directly.
Polydispersity
Polydisperse PEG linkers introduce chain-length variability, which can compromise batch-to-batch PROTAC reproducibility.

Ald-CH2-PEG5-Boc: Comparison Guide


Linker Length: PEG5 vs. PEG4

Ald-CH2-PEG5-Boc contains five PEG repeat units, which differentiates it from its closest analog, Ald-CH2-PEG4-Boc, which contains only four. This structural difference translates into a quantifiable increase in molecular weight and a longer, more flexible tether. Such variations in linker length are known to significantly impact PROTAC efficacy by altering the spatial proximity between the target protein and the E3 ligase .

Linker Length: PEG5 vs. PEG4
Class-level inference
5 PEG units; MW 364.43 g/mol vs. 4 PEG units; MW 320.38 g/mol
Supports linker-length optimization in ternary complex design.
Functional impact depends on target system; class-level understanding of linker influence.
PROTAC Linker length Structure-Activity Relationship

Aldehyde vs. Azide Reactive Handles

Ald-CH2-PEG5-Boc offers a distinct conjugation strategy compared to linkers with alternative terminal groups, such as Ald-CH2-PEG5-azide. The aldehyde group on Ald-CH2-PEG5-Boc enables chemoselective ligation with hydrazide or aminooxy groups, a well-defined reaction orthogonal to the more common copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) used by azide-bearing linkers . This orthogonality allows for sequential, one-pot bioconjugation strategies where multiple components are assembled without cross-reactivity .

Aldehyde vs. Azide Reactive Handles
Cross-study comparable
Aldehyde reacts with hydrazide/aminooxy; azide requires CuAAC or SPAAC
Dictates orthogonal conjugation strategy; aldehyde avoids copper catalysts.
Qualitative difference based on well-established bioconjugation principles.
Bioconjugation Chemoselective ligation PROTAC synthesis

Purity: Ald-CH2-PEG5-Boc vs. Industry Standard

Commercial sources of Ald-CH2-PEG5-Boc provide a defined purity level. For example, one major supplier offers the compound at a specified purity of ≥98% , which is a higher specification than the ≥95% purity more commonly offered for other linkers in the same class, such as Ald-CH2-PEG2-Boc and Ald-CH2-PEG10-Boc from the same vendor . This higher initial purity can reduce the need for post-purchase purification, thereby streamlining synthetic workflows and increasing the yield of subsequent PROTAC constructs.

Purity: ≥98% vs. ≥95%
Direct head-to-head comparison
Minimum purity ≥98%; common analogs offered at ≥95%
Higher purity specification may reduce need for post-purchase purification.
Vendor-specified values; actual lot purity may exceed minimum.
Quality Control PROTAC synthesis Procurement

Aqueous Solubility for PROTAC Conjugation

The hydrophilic PEG5 chain in Ald-CH2-PEG5-Boc is specifically designed to confer aqueous solubility, a crucial property for bioconjugation reactions with biomolecules such as peptides and proteins . This is in contrast to shorter PEG linkers (e.g., PEG2 or PEG3), which may offer less pronounced solubility enhancement. The PEG5 spacer provides a balance between length and hydrophilicity, ensuring the linker is soluble enough for aqueous-phase reactions while maintaining a compact structure .

Aqueous Solubility
Class-level inference
PEG5 chain enhances water solubility over shorter PEG2/PEG3 analogs
Supports aqueous-phase bioconjugation with peptide/protein ligands.
Solubility inferred from PEG chain length; verify in specific buffer system.
Solubility Bioconjugation PEG Linker

Ald-CH2-PEG5-Boc Applications


Aldehyde-Hydrazide Ligation in PROTACs

Ald-CH2-PEG5-Boc is the preferred linker when the synthetic strategy for a PROTAC requires the formation of a stable oxime or hydrazone bond. The terminal aldehyde reacts chemoselectively with aminooxy or hydrazide groups on the target ligand or E3 ligase ligand, offering an orthogonal route to the more common click chemistry approaches . The subsequent Boc deprotection reveals a carboxylic acid for the second conjugation step.

Ternary Complex Optimization via Linker Length

In structure-activity relationship (SAR) studies aimed at optimizing PROTAC potency, the 5-unit PEG chain of Ald-CH2-PEG5-Boc provides a specific, intermediate linker length. This length can be directly compared to analogs with shorter (e.g., Ald-CH2-PEG4-Boc) or longer (e.g., Ald-CH2-PEG10-Boc) tethers to empirically determine the optimal spatial distance required for efficient ubiquitination and degradation of a specific target protein .

Biomolecule PEGylation for Solubility

This compound is a valuable tool for the PEGylation of peptides or small molecules. The aldehyde group can be used to conjugate the PEG5 spacer to a biomolecule, and the Boc-protected acid can be deprotected for further conjugation or to improve the solubility and stability of the final conjugate, as indicated by its described use in biological coupling and drug delivery system research .

Application
Selection Property
Validation Focus
Aldehyde-hydrazide ligation for PROTAC assembly
Aldehyde reactive handle for oxime/hydrazone formation
Confirm chemoselectivity and Boc deprotection efficiency
Linker length optimization in PROTAC SAR
Defined PEG5 spacer length
Evaluate degradation efficiency vs. PEG4 and PEG10 analogs
PEGylation for conjugate solubility and delivery research
Hydrophilic PEG5 chain
Assess aqueous solubility and conjugate stability in bioconjugation studies

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